2-(4-bromo-2-iodophenyl)ethan-1-ol
Description
Properties
CAS No. |
2763754-56-7 |
|---|---|
Molecular Formula |
C8H8BrIO |
Molecular Weight |
327 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sandmeyer-Type Iodination
This method involves diazotization of anthranilic acid derivatives followed by iodination. For example, 2-amino-5-methylbenzoic acid undergoes diazotization with sodium nitrite in hydrochloric acid, followed by treatment with potassium iodide to yield 2-iodo-5-methylbenzoic acid. Subsequent reduction of the carboxylic acid group to ethanol is achieved via borane-dimethyl sulfide (BH₃·SMe₂) in tetrahydrofuran (THF).
Key Conditions :
Electrochemical Halogenation
Electrochemical methods offer a controlled alternative. A Vapourtec Ion flow reactor with a glassy carbon anode and platinum cathode facilitates iodination using triflic acid (TfOH) and tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) as supporting electrolytes.
Optimized Parameters :
-
Electrolyte: Bu₄NBF₄ (5 mM).
-
Current: 32 mA (2.0 F).
-
Solvent: Nitromethane/2,2,2-trifluoroethanol (1:1).
Reduction of Carbonyl Intermediates
Reduction of ketone precursors to ethanol is typically accomplished using borane complexes or catalytic hydrogenation.
Borane-Dimethyl Sulfide Reduction
2-(4-Bromo-2-iodophenyl)acetophenone is reduced using BH₃·SMe₂ in THF at 0°C, followed by careful acid quenching.
Procedure :
-
Dissolve ketone in dry THF (0.1 M).
-
Add BH₃·SMe₂ (2.9 equiv) dropwise at 0°C.
-
Stir overnight, then quench with 3 M HCl.
-
Extract with diethyl ether, wash with Na₂CO₃ and brine.
Catalytic Hydrogenation
Palladium on carbon (Pd/C) under hydrogen atmosphere (1 atm) reduces the ketone in ethanol at room temperature.
Conditions :
Electrochemical Synthesis Methods
Electrochemical flow reactors enable continuous synthesis with improved reproducibility. The Vapourtec Ion system employs a PTFE spacer and optimized electrolyte conditions.
Representative Setup :
| Parameter | Value |
|---|---|
| Anode Material | Glassy Carbon |
| Cathode Material | Platinum |
| Spacer Thickness | 0.5 mm PTFE |
| Flow Rate | 0.1 mL/min |
| Electrolyte | Bu₄NBF₄ (5 mM) in MeNO₂/TFE |
| Yield | 62% |
Catalytic and One-Pot Synthesis Strategies
Magnesium Nitrate-Catalyzed Condensation
Mg(NO₃)₂ facilitates one-pot synthesis by condensing formyl-triazole intermediates with 1,3-dicarbonyl compounds. Though developed for dihydropyrimidinones, this approach is adaptable for aryl ethanol derivatives.
Conditions :
Nickel-Catalyzed Coupling
A patent describes NiCl₂(dppe)-catalyzed coupling of bromoarenes with thiophenes, a method extendable to iodophenyl systems.
Procedure :
-
Prepare Grignard reagent from bromoarene.
-
React with 2-bromothiophene using NiCl₂(dppe) (5 mol%).
Purification and Characterization Techniques
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane gradients (10–30% v/v) resolves halogenated ethanol derivatives.
Typical Eluent :
Recrystallization
Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals.
Conditions :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Sandmeyer Iodination | 48–54 | 90 | Low | Moderate |
| Electrochemical | 62 | 95 | High | High |
| Borane Reduction | 75–80 | 98 | Medium | High |
| Ni-Catalyzed Coupling | 89 | 97 | High | Low |
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-iodophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 2-(4-bromo-2-iodophenyl)ethanone or 2-(4-bromo-2-iodophenyl)acetic acid.
Reduction: Formation of 2-(4-bromo-2-iodophenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-(4-bromo-2-iodophenyl)ethan-1-ol has been investigated for its potential therapeutic properties, particularly in drug development targeting various diseases. Its unique structure may allow it to interact with biological targets effectively.
Potential Uses :
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit growth inhibitory effects on cancer cells, suggesting its potential as an anticancer agent. For example, a study demonstrated p53-dependent growth inhibition in human cancer cells using this compound.
Biochemical Probing
The compound's structural uniqueness makes it suitable for use as a biochemical probe. It can be employed in studies to understand enzyme mechanisms and cellular functions due to its ability to form hydrogen bonds with biological targets.
Applications :
- Enzyme Interaction Studies : Research has focused on how this compound interacts with various enzymes, potentially elucidating its role in metabolic pathways.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its halogenated nature allows for diverse reactivity patterns, making it useful in various synthetic routes.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(4-bromophenyl)ethan-1-ol | Contains bromine only | Commonly used in organic synthesis |
| 2-(4-chlorophenyl)ethan-1-ol | Contains chlorine instead of iodine | Exhibits different reactivity |
| 2-(4-bromophenyl)ethanol | Hydroxyl group with bromine | Used in medicinal formulations |
| 2-(4-bromo-2-chlorophenyl)ethanol | Dual halogen substitution | Enhanced biological activity |
Case Study 1: Anticancer Activity
A study assessed the anticancer potential of this compound using the sulforhodamine B assay. Results indicated significant growth inhibition in cancer cell lines compared to normal cells, highlighting its selectivity and potential therapeutic application.
Case Study 2: Biochemical Interactions
Research involving this compound as a biochemical probe revealed insights into its interactions with specific enzymes. These interactions are crucial for understanding metabolic pathways and could lead to the development of new therapeutic agents targeting metabolic disorders .
Pharmacological Applications
Due to its biological activity and unique structure, this compound holds promise in several pharmacological applications:
| Application Area | Potential Use |
|---|---|
| Cancer Therapy | Antiproliferative agent |
| Biochemical Research | Enzyme interaction studies |
| Metabolic Disorders | Modulation of metabolic pathways |
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-iodophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows the compound to participate in halogen bonding and other interactions that can influence biological activity. These interactions can affect enzyme function, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 2-(4-bromo-2-iodophenyl)ethan-1-ol and analogous compounds, focusing on substituent effects, molecular properties, and applications.
Structural and Reactivity Insights
- Halogen Effects: The target compound’s dual halogenation (Br and I) increases electron-withdrawing effects compared to mono-halogenated analogs (e.g., 2-(2-iodophenyl)ethan-1-ol) . This enhances its suitability for palladium-catalyzed cross-coupling reactions, though iodine’s bulkiness may slow reaction kinetics.
- Functional Group Modifications : The sulfanyl group in 2-{[(4-bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol introduces nucleophilic sulfur, enabling disulfide bond formation—critical in peptide chemistry . In contrast, methoxy-substituted analogs exhibit improved lipophilicity and metabolic stability .
- Molecular Weight and Solubility : The target compound’s higher molecular weight (307.06 vs. 219.05–265.15) may reduce aqueous solubility, necessitating co-solvents for industrial applications.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-bromo-2-iodophenyl)ethan-1-ol with high purity and yield?
- Methodological Answer : The compound can be synthesized via reduction of a corresponding ketone precursor. For example, borane dimethyl sulfide (BH₃·SMe₂) or lithium aluminium hydride (LiAlH₄) are effective reducing agents for converting 2-(4-bromo-2-iodophenyl)ethanone to the target alcohol. Reaction conditions (e.g., anhydrous solvents, low temperatures) must be optimized to minimize side reactions. Post-reduction purification via column chromatography or recrystallization ensures high purity .
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the ethanol moiety (δ ~3.6 ppm for CH₂OH) and aromatic protons/iodine/bromine substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and isotopic signatures of bromine/iodine.
- Infrared (IR) Spectroscopy : Identifies O-H stretching (~3200–3600 cm⁻¹) and C-Br/C-I bonds (500–700 cm⁻¹) .
Q. How should researchers handle the compound’s sensitivity to oxidation during storage and experimentation?
- Methodological Answer : Store under inert gas (N₂/Ar) at low temperatures (≤–20°C) in amber vials to prevent photodegradation. During reactions, use antioxidants like BHT (butylated hydroxytoluene) and avoid prolonged exposure to oxygen or light. Monitor purity via TLC or HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and X-ray crystallography data during structural characterization?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state). Use SHELXL for crystallographic refinement to validate bond lengths/angles . Cross-validate NMR data with computational methods (DFT calculations) to model solution-phase behavior. For example, compare experimental ¹³C NMR shifts with DFT-predicted values .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Receptor Binding Assays : Radioligand competition studies (e.g., using ³H-labeled analogs) to assess affinity for neurological targets (e.g., GPCRs).
- Enzyme Inhibition Studies : Kinetic assays (e.g., IC₅₀ determination) to evaluate interactions with enzymes like monoamine oxidases.
- Metabolic Profiling : Incubate with liver microsomes to identify metabolites via LC-MS/MS .
Q. How can reaction conditions be optimized to enhance regioselectivity in halogenated derivatives of this compound?
- Methodological Answer :
- Catalytic Screening : Test palladium/copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to modify the iodophenyl/bromophenyl groups.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates.
- Temperature Gradients : Use microwave-assisted synthesis for rapid optimization of reaction time/temperature .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data across different assay platforms?
- Methodological Answer :
- Dose-Response Validation : Re-test the compound at varying concentrations (e.g., 1 nM–100 µM) to rule out assay-specific toxicity.
- Cell Line Specificity : Compare results in primary cells vs. immortalized lines (e.g., HEK-293 vs. neuronal cultures).
- Orthogonal Assays : Confirm apoptosis induction via both flow cytometry (Annexin V) and caspase-3 activity assays .
Comparative Table: Key Analytical Techniques for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
